molecular formula C53H82O2 B116176 Plastoquinol-9 CAS No. 148467-11-2

Plastoquinol-9

Cat. No. B116176
M. Wt: 751.2 g/mol
InChI Key: IJBLJLREWPLEPB-IQSNHBBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plastoquinol-9 is a lipophilic molecule that plays a significant role in the electron transport chain of photosynthesis. It is a member of the quinone family, which is involved in the transfer of electrons between photosystem II and photosystem I, ultimately leading to the production of ATP and NADPH. Plastoquinol-9 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and energy production.

Scientific Research Applications

Role in Photosynthesis and Beyond

Plastoquinol-9 (PQ-9) is a key component in photosynthesis, particularly in the electron transport chains. It is not only crucial for transferring electrons but also acts as a redox sensor, regulating state transitions and gene expression. PQ-9's functions extend beyond electron transport, as a significant portion of it is found outside the thylakoid membranes. This distribution suggests a broader range of roles, including photoprotection, acting as an antioxidant, and as a cofactor in chloroplast metabolism (Havaux, 2020).

Photoprotective Role

PQ-9 plays a central photoprotective role in plants. When Arabidopsis plants were exposed to excess light, a rapid consumption of PQ-9 occurred, indicating its crucial role in managing photooxidative stress. Overexpressing the PQ-9 biosynthesis gene resulted in enhanced resistance to such stress, underlining its importance in photoprotection (Ksas et al., 2015).

Antioxidant Properties

PQ-9 has been identified as an effective antioxidant in plant leaves. It undergoes reactions to form various compounds that are essential for managing oxidative stress in plants. This includes its transformation into hydroxyplastoquinone-9 and trihydroxyplastoquinone-9, indicating its dynamic role in the response to photooxidative stress (Ferretti et al., 2018).

Inhibition of Lipid Peroxidation

Research shows that PQ-9 and its derivatives are more active than other quinols in inhibiting lipid peroxidation, a process that can damage cell membranes. This highlights its significance in preserving cell integrity under stress conditions (Kruk et al., 1997).

Interaction with Photosystem II

PQ-9's interaction with the photosystem II complex is vital for efficient photosynthesis. It acts as an electron carrier and is essential for maintaining the photosystem's functionality (van Eerden et al., 2017).

Scavenging Reactive Oxygen Species

PQ-9 also scavenges superoxide generated in photosystem I, protecting the thylakoid membranes from oxidative damage. This function is crucial for the survival and efficiency of photosynthetic processes (Kruk et al., 2003).

Biosynthesis Pathways

The biosynthesis of PQ-9 in cyanobacteria differs from that in plants, involving a novel enzyme 4-hydroxybenzoate solanesyltransferase. This distinction underscores the diversity in PQ-9 synthesis across different organisms (Sadre et al., 2012).

Vibrational Spectra Analysis

Studies involving vibrational spectra of PQ-9 and its anion radicals provide insights into its electron/proton transfer properties, crucial for understanding its role in photosynthesis (Razeghifard et al., 1999).

properties

CAS RN

148467-11-2

Product Name

Plastoquinol-9

Molecular Formula

C53H82O2

Molecular Weight

751.2 g/mol

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol

InChI

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+

InChI Key

IJBLJLREWPLEPB-IQSNHBBHSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

SMILES

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

synonyms

plastohydroquinone
plastoquinol
PQH2 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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